2,4-Pyrimidinediol, 5-fluoro- (9CI) 2,4-Pyrimidinediol, 5-fluoro- (9CI) 5-fluorouracil is a nucleobase analogue that is uracil in which the hydrogen at position 5 is replaced by fluorine. It is an antineoplastic agent which acts as an antimetabolite - following conversion to the active deoxynucleotide, it inhibits DNA synthesis (by blocking the conversion of deoxyuridylic acid to thymidylic acid by the cellular enzyme thymidylate synthetase) and so slows tumour growth. It has a role as a xenobiotic, an environmental contaminant, a radiosensitizing agent, an antineoplastic agent, an immunosuppressive agent and an antimetabolite. It is a nucleobase analogue and an organofluorine compound. It derives from a uracil.
Fluorouracil is an antimetabolite fluoropyrimidine analog of the nucleoside pyrimidine with antineoplastic activity. Fluorouracil and its metabolites possess a number of different mechanisms of action. In vivo, fluoruracil is converted to the active metabolite 5-fluoroxyuridine monophosphate (F-UMP); replacing uracil, F-UMP incorporates into RNA and inhibits RNA processing, thereby inhibiting cell growth. Another active metabolite, 5-5-fluoro-2'-deoxyuridine-5'-O-monophosphate (F-dUMP), inhibits thymidylate synthase, resulting in the depletion of thymidine triphosphate (TTP), one of the four nucleotide triphosphates used in the in vivo synthesis of DNA. Other fluorouracil metabolites incorporate into both RNA and DNA; incorporation into RNA results in major effects on both RNA processing and functions.
Fluorouracil (5-FU) is a pyrimidine analogue used as an antineoplastic agent to treat multiple solid tumors including colon, rectal, breast, gastric, pancreatic, ovarian, bladder and liver cancer. Fluorouracil is associated with a low rate of transient serum aminotransferase elevations during therapy and has been implicated in rare cases of clinically apparent acute liver injury.
Brand Name: Vulcanchem
CAS No.: 191047-65-1
VCID: VC0068921
InChI: InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
SMILES: C1=C(C(=NC(=N1)O)O)F
Molecular Formula: C4H3FN2O2
Molecular Weight: 130.08 g/mol

2,4-Pyrimidinediol, 5-fluoro- (9CI)

CAS No.: 191047-65-1

Main Products

VCID: VC0068921

Molecular Formula: C4H3FN2O2

Molecular Weight: 130.08 g/mol

2,4-Pyrimidinediol, 5-fluoro- (9CI) - 191047-65-1

CAS No. 191047-65-1
Product Name 2,4-Pyrimidinediol, 5-fluoro- (9CI)
Molecular Formula C4H3FN2O2
Molecular Weight 130.08 g/mol
IUPAC Name 5-fluoropyrimidine-2,4-diol
Standard InChI InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Standard InChIKey GHASVSINZRGABV-UHFFFAOYSA-N
Isomeric SMILES C1=C(C(=NC(=N1)O)O)F
SMILES C1=C(C(=NC(=N1)O)O)F
Canonical SMILES C1=C(C(=O)NC(=O)N1)F
Boiling Point Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C
Colorform White to practically white crystalline powder
Crystals from water or methanol-ethe
Melting Point Decomposes at 540-541° F (EPA, 1998)
282-283
283.0 °C
282 °C (decomposes)
280-282°C
Physical Description Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998)
Solid
Description 5-fluorouracil is a nucleobase analogue that is uracil in which the hydrogen at position 5 is replaced by fluorine. It is an antineoplastic agent which acts as an antimetabolite - following conversion to the active deoxynucleotide, it inhibits DNA synthesis (by blocking the conversion of deoxyuridylic acid to thymidylic acid by the cellular enzyme thymidylate synthetase) and so slows tumour growth. It has a role as a xenobiotic, an environmental contaminant, a radiosensitizing agent, an antineoplastic agent, an immunosuppressive agent and an antimetabolite. It is a nucleobase analogue and an organofluorine compound. It derives from a uracil.
Fluorouracil is an antimetabolite fluoropyrimidine analog of the nucleoside pyrimidine with antineoplastic activity. Fluorouracil and its metabolites possess a number of different mechanisms of action. In vivo, fluoruracil is converted to the active metabolite 5-fluoroxyuridine monophosphate (F-UMP); replacing uracil, F-UMP incorporates into RNA and inhibits RNA processing, thereby inhibiting cell growth. Another active metabolite, 5-5-fluoro-2'-deoxyuridine-5'-O-monophosphate (F-dUMP), inhibits thymidylate synthase, resulting in the depletion of thymidine triphosphate (TTP), one of the four nucleotide triphosphates used in the in vivo synthesis of DNA. Other fluorouracil metabolites incorporate into both RNA and DNA; incorporation into RNA results in major effects on both RNA processing and functions.
Fluorouracil (5-FU) is a pyrimidine analogue used as an antineoplastic agent to treat multiple solid tumors including colon, rectal, breast, gastric, pancreatic, ovarian, bladder and liver cancer. Fluorouracil is associated with a low rate of transient serum aminotransferase elevations during therapy and has been implicated in rare cases of clinically apparent acute liver injury.
Shelf Life Stable when exposed to air.
Solubility less than 1 mg/mL at 66° F (NTP, 1992)
11100 mg/L (at 22 °C)
0.09 M
1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN
Soluble in methanol-water mixtures
Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol.
In water, 1.11X10+4 mg/L at 22 °C
5.86e+00 g/L
Synonyms 5 Fluorouracil
5 Fluorouracil biosyn
5 FU Lederle
5 FU medac
5 HU Hexal
5-Fluorouracil
5-Fluorouracil-biosyn
5-FU
5-FU Lederle
5-FU medac
5-HU Hexal
5FU
Adrucil
Carac
Dakota, Fluorouracile
Efudex
Efudix
Fluoro Uracile ICN
Fluoro-Uracile ICN
Fluoroplex
Fluorouracil
Fluorouracil GRY
Fluorouracil Mononitrate
Fluorouracil Monopotassium Salt
Fluorouracil Monosodium Salt
Fluorouracil Potassium Salt
Fluorouracil-GRY
Fluorouracile Dakota
Fluorouracilo Ferrer Far
Fluoruracil
Fluracedyl
Flurodex
Haemato fu
Haemato-fu
Neofluor
Onkofluor
Ribofluo
Vapor Pressure 2.68X10-6 mm Hg at 25 °C (est)
PubChem Compound 5281053
Last Modified Nov 09 2021
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